5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperazine ring, a furan ring, and an oxazole ring
Preparation Methods
The synthesis of 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves multiple steps. The preparation typically starts with the formation of the piperazine ring, followed by the introduction of the methoxyphenyl group. The furan ring is then synthesized and attached to the piperazine ring. Finally, the oxazole ring is formed, and the carbonitrile group is introduced. The reaction conditions often involve the use of anhydrous solvents and catalysts to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine
Scientific Research Applications
5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The furan and oxazole rings may contribute to the compound’s binding affinity and specificity. The exact pathways involved are still under investigation, but it is believed that the compound can influence signal transduction pathways in neurons .
Comparison with Similar Compounds
Similar compounds include:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and a methoxyphenyl group but differs in the presence of a triazole ring instead of an oxazole ring.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: This compound has a similar piperazine ring and methoxyphenyl group but includes a benzoimidazole ring.
The uniqueness of 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties .
Properties
Molecular Formula |
C27H26N4O4 |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C27H26N4O4/c1-19-4-3-5-22(16-19)33-18-23-10-11-25(34-23)26-29-24(17-28)27(35-26)31-14-12-30(13-15-31)20-6-8-21(32-2)9-7-20/h3-11,16H,12-15,18H2,1-2H3 |
InChI Key |
QLDIMVWIYQHXPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCN(CC4)C5=CC=C(C=C5)OC)C#N |
Origin of Product |
United States |
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